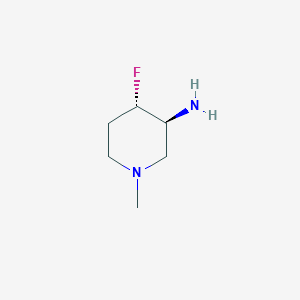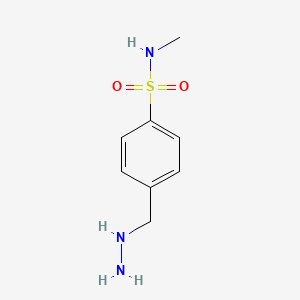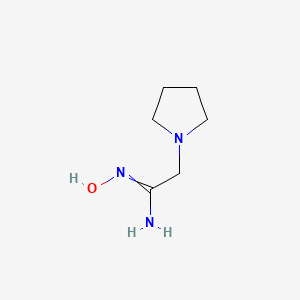![molecular formula C9H9N3O2 B12443050 Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate can be synthesized through various methods. One common approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid . Another method includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature in the presence of ethanol and a catalyst such as AC-SO3H . These methods provide moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
1H-pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused to a pyridine ring, offering different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-6-8(11-7)5-10-12-6/h3-5H,2H2,1H3,(H,10,12) |
Clé InChI |
MUVKUQSSLBGOSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C=C1)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)

![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)

![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)

![7-Methoxy-8-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12443019.png)
![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![8-Tert-butyl-2-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B12443027.png)
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)

